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molecular formula C11H14N2O2S B8471611 N-methyl-2-(4-hydroxyphenyl)thiazolidine-3-carboxamide

N-methyl-2-(4-hydroxyphenyl)thiazolidine-3-carboxamide

Cat. No. B8471611
M. Wt: 238.31 g/mol
InChI Key: RZBZGPPMVNMFJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04777178

Procedure details

5.68 g of cysteamine hydrochloride, 2 g of sodium hydroxide, 6.1 g of 4-hydroxybenzaldehyde and 3.5 g of methyl isocyanate are treated in the same manner as described in paragraph 2. 8.1 g of N-methyl-2-(4-hydroxyphenyl)thiazolidine-3-carboxamide are obtained. Yield: 68.1%.
Quantity
5.68 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH2:3][CH2:4][SH:5].[OH-].[Na+].[OH:8][C:9]1[CH:16]=[CH:15][C:12]([CH:13]=O)=[CH:11][CH:10]=1.[CH3:17][N:18]=[C:19]=[O:20]>>[CH3:17][NH:18][C:19]([N:2]1[CH2:3][CH2:4][S:5][CH:13]1[C:12]1[CH:15]=[CH:16][C:9]([OH:8])=[CH:10][CH:11]=1)=[O:20] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
5.68 g
Type
reactant
Smiles
Cl.NCCS
Name
Quantity
2 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
6.1 g
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1
Name
Quantity
3.5 g
Type
reactant
Smiles
CN=C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CNC(=O)N1C(SCC1)C1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 8.1 g
YIELD: PERCENTYIELD 68.1%
YIELD: CALCULATEDPERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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